

Comparative Metabolic Profiling: Oxazepane vs. Diazepane Scaffolds in Lead Optimization

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Compound of Interest

Compound Name: 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

CAS No.: 1256643-06-7

Cat. No.: B578584

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Executive Summary

In medicinal chemistry, the expansion from 6-membered rings (morpholines/piperazines) to 7-membered rings (oxazepanes/diazepanes) is a common strategy to alter spatial geometry and receptor fit. However, this homologation introduces unique metabolic liabilities.

This guide objectively compares the 1,4-diazepane (homopiperazine) and 1,4-oxazepane (homomorpholine) scaffolds. While diazepanes offer superior solubility and functionalization vectors via two nitrogen handles, they are frequently metabolic "soft spots," susceptible to rapid CYP450-mediated clearance. The oxazepane scaffold serves as a tactical bioisostere, leveraging the electron-withdrawing oxygen to lower the pKa of the remaining amine, thereby reducing metabolic liability while maintaining 7-membered ring topology.

Structural & Physicochemical Basis[1]

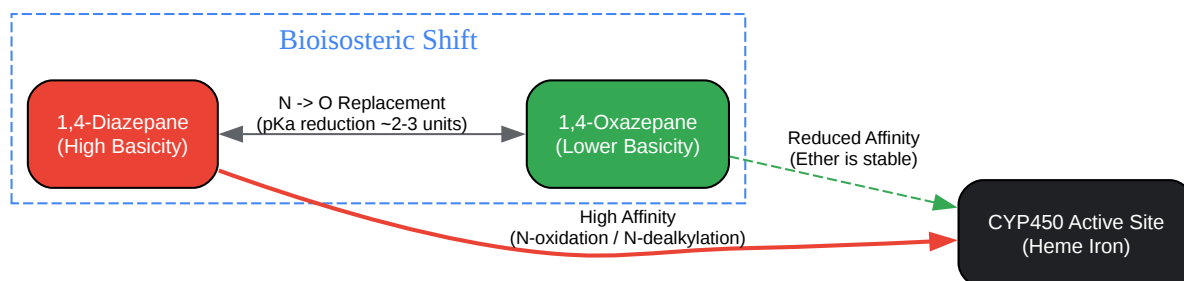
The metabolic divergence between these scaffolds is rooted in their electronic properties. The 1,4-diazepane ring contains two basic nitrogen centers, whereas the 1,4-oxazepane replaces one nitrogen with oxygen.

Physicochemical Impact Table

Feature	1,4-Diazepane (Homopiperazine)	1,4-Oxazepane (Homomorpholine)	Impact on Metabolism
Electronic Nature	High Basicity (pKa ~9-10 for secondary amine)	Lower Basicity (pKa ~7-8)	Lower pKa reduces cation- π interactions with CYP450 heme, often reducing intrinsic clearance ([1])
Lipophilicity (LogP)	Lower (more polar due to 2x N)	Higher (O is less polar than NH/NR)	Higher LogP can increase CYP binding, but the electronic effect of O usually dominates to improve stability.
Metabolic Soft Spots	4 (Two -carbons per Nitrogen)	2 (Only -carbons to Nitrogen are primary hotspots)	Oxygen deactivates adjacent carbons toward oxidation better than Nitrogen. [1]

Structural Visualization

The following diagram illustrates the structural relationship and the electronic influence of the heteroatoms.



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Caption: Structural comparison highlighting the bioisosteric replacement of Nitrogen (Diazepane) with Oxygen (Oxazepane) and its effect on CYP450 affinity.

Metabolic Pathways & Liability[1][3][4]

Understanding how these scaffolds degrade is critical for rational design.[1]

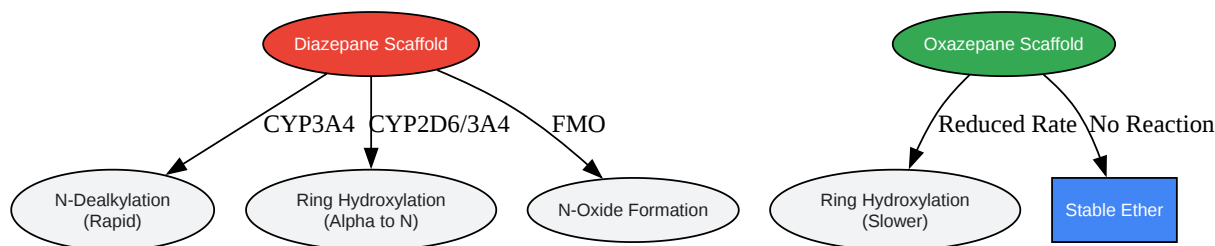
1,4-Diazepane Liabilities

The diazepane ring is notoriously unstable in liver microsomes unless sterically protected.

- N-Dealkylation: If the nitrogens are substituted, oxidative cleavage of the N-C bond is rapid.
- Ring Oxidation (Endocyclic): Hydroxylation at the carbons to the nitrogens leads to ring opening or lactam formation.
- N-Oxidation: The basic nitrogens are prime targets for Flavin-containing Monooxygenases (FMOs) or CYPs to form N-oxides.[1]

1,4-Oxazepane Advantages

- Ether Stability: The ether oxygen is metabolically robust compared to the amine.[1]
- Inductive Effect: The oxygen atom inductively withdraws electron density from the ethylene bridges, making the remaining -carbons less nucleophilic and less prone to radical abstraction by the CYP Compound I species.



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Caption: Divergent metabolic fates: Diazepanes suffer from multiple clearance pathways, while Oxazepanes block N-centric oxidations.[1]

Experimental Validation: Microsomal Stability Assay

To validate the stability difference, a standard Human Liver Microsome (HLM) assay is required. This protocol is self-validating via the use of positive controls (high clearance) and negative controls (low clearance).

Protocol: HLM Intrinsic Clearance () [1]

Materials:

- Pooled Human Liver Microsomes (20 mg/mL protein conc).[1]
- NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
- Test Compounds (Diazepane/Oxazepane analogs) at 1 μ M final concentration.
- Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

- Pre-Incubation: Mix 30 μ L of microsomes (final conc 0.5 mg/mL) with phosphate buffer (100 mM, pH 7.4) and test compound (1 μ M). Equilibrate at 37°C for 5 mins.

- Initiation: Add 15 μ L NADPH regenerating system to start the reaction.
- Sampling: At

min, remove 50 μ L aliquots.
- Quenching: Immediately dispense aliquot into 150 μ L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
- Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot

vs. time. The slope is

.

Representative Data Comparison

Data synthesized from bioisosteric studies of Suvorexant intermediates and morpholine/piperidine comparisons.

Scaffold Analog	Substituent (R)	HLM (min)	(μ L/min/mg)	Stability Verdict
1,4-Diazepane	N-Methyl	< 15	> 90	High Clearance (Unstable)
1,4-Diazepane	N-Benzyl	~ 25	55	Moderate (N-dealkylation prone)
1,4-Oxazepane	N-Methyl	> 60	< 23	High Stability
1,4-Oxazepane	N-Benzyl	~ 45	30	Improved vs Diazepane

Case Study: Suvorexant & The Diazepane "Soft Spot"

The development of Suvorexant (Merck), a dual orexin receptor antagonist, provides a critical lesson in diazepane metabolism.

- **The Problem:** Early lead compounds containing the 1,4-diazepane ring exhibited high oxidative metabolism. The diazepane ring was identified as a "metabolic soft spot," specifically at the carbons alpha to the nitrogens.
- **The Fix:** While Merck retained the diazepane ring for its specific conformational properties (U-shape binding), they had to extensively optimize the substituents (e.g., adding a 7-methyl group) to sterically hinder CYP access.
- **The Bioisostere Lesson:** In parallel series (and competitor compounds), replacing the diazepane with oxazepane or morpholine-based scaffolds is a standard tactic to block this specific metabolic liability without requiring complex steric shielding.

Key Insight: If your SAR allows it, switching from Diazepane to Oxazepane is often a more efficient fix for high clearance than trying to sterically crowd the diazepane ring.

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